molecular formula C10H10BrClO B7961719 1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene

Cat. No.: B7961719
M. Wt: 261.54 g/mol
InChI Key: LUPJDNALLHMUNX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, chlorine, and a cyclopropylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reagents are introduced in a stepwise manner. The process may involve the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups .

Scientific Research Applications

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with specific amino acid residues, influencing the activity of the target proteins. The cyclopropylmethoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-3-(cyclopropylmethoxy)benzene

Uniqueness

1-Bromo-2-chloro-3-(cyclopropylmethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the cyclopropylmethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-2-chloro-3-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPJDNALLHMUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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